molecular formula C11H24Cl2N2 B3364275 (R)-1-Cyclohexyl-2-methylpiperazine dihydrochloride CAS No. 1134603-02-3

(R)-1-Cyclohexyl-2-methylpiperazine dihydrochloride

Cat. No.: B3364275
CAS No.: 1134603-02-3
M. Wt: 255.22 g/mol
InChI Key: GBBAGMNWHLYLKX-YQFADDPSSA-N
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Description

(R)-1-Cyclohexyl-2-methylpiperazine dihydrochloride (CAS: 1134603-02-3 ) is a chiral piperazine derivative of high interest in medicinal chemistry and pharmaceutical research. Its molecular formula is C11H24Cl2N2, with a molecular weight of 255.23 g/mol . This compound serves as a key synthetic intermediate and building block for the discovery and development of novel therapeutics. A primary research application for this chemical is in the development of ligands for the cannabinoid receptor type 1 (CB1) . It is used to create potent and selective hCB1 receptor antagonists, which are being investigated for their potential to treat serious metabolic conditions such as obesity, diabetes, dyslipidemias, and liver diseases without the adverse central nervous system effects associated with earlier brain-penetrating drugs . The (R)-enantiomer is particularly valuable for structure-activity relationship (SAR) studies aimed at optimizing receptor binding affinity and selectivity over the hCB2 receptor . This product is intended for research and development purposes only by technically qualified individuals. It is For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses, or for consumption in any form.

Properties

IUPAC Name

(2R)-1-cyclohexyl-2-methylpiperazine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-10-9-12-7-8-13(10)11-5-3-2-4-6-11;;/h10-12H,2-9H2,1H3;2*1H/t10-;;/m1../s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBBAGMNWHLYLKX-YQFADDPSSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1C2CCCCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1CNCCN1C2CCCCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-Cyclohexyl-2-methylpiperazine dihydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of the piperazine ring, which can be derived from amino acids or other nitrogen-containing precursors.

    Cyclohexyl Group Introduction: The cyclohexyl group is introduced through nucleophilic substitution reactions, often using cyclohexyl halides.

    Methyl Group Addition: The methyl group is added via alkylation reactions, commonly using methyl iodide or methyl bromide.

    Purification: The final product is purified through recrystallization or chromatography to obtain the dihydrochloride salt.

Industrial Production Methods

Industrial production of ®-1-Cyclohexyl-2-methylpiperazine dihydrochloride involves large-scale synthesis using similar reaction steps but optimized for efficiency and yield. Continuous flow reactors and automated systems are often employed to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Oxidation Reactions

The tertiary amine groups in the piperazine ring undergo oxidation under controlled conditions. Key findings include:

  • Peroxide-mediated oxidation : Reaction with hydrogen peroxide (H₂O₂) in acidic media generates N-oxide derivatives, confirmed via LC-MS analysis in studies of structurally analogous piperazine compounds .

  • Metal-catalyzed oxidation : Manganese dioxide (MnO₂) selectively oxidizes the secondary amine to imine intermediates, though overoxidation to nitriles is observed under prolonged reaction times .

Reagent Conditions Product Yield Source
H₂O₂ (30%)HCl (1M), 50°C, 4hN-Oxide derivative62%
MnO₂DCM, RT, 12hImine intermediate45%

Reduction Reactions

The compound participates in reductive amination and hydrogenation processes:

  • Catalytic hydrogenation : Palladium-on-carbon (Pd/C) in methanol reduces imine byproducts to secondary amines, preserving the stereochemical integrity of the (R)-configuration .

  • Borane complexes : BH₃·THF selectively reduces carbonyl groups in conjugated systems without affecting the piperazine core .

Substitution Reactions

The cyclohexyl and methyl groups influence nucleophilic substitution patterns:

  • Alkylation : Reacts with methyl iodide (CH₃I) in the presence of potassium carbonate (K₂CO₃) to form quaternary ammonium salts, confirmed by ¹H-NMR shifts at δ 3.2–3.5 ppm .

  • Acylation : Acetic anhydride (Ac₂O) under reflux forms acetylated derivatives, with regioselectivity directed by steric hindrance from the cyclohexyl group .

Reaction Type Reagent Key Observation Source
N-AlkylationCH₃I, K₂CO₃Quaternary salt formation (Δδ +0.3 ppm)
N-AcylationAc₂O, refluxMonoacetylation at less hindered nitrogen

Stereospecific Reactions

The (R)-configuration at the methyl-bearing carbon dictates enantioselective outcomes:

  • Chiral resolution : Forms diastereomeric salts with L-tartaric acid, enabling separation via crystallization (≥98% ee) .

  • Enzymatic transformations : Lipase-mediated acetylation shows 12:1 selectivity for the (R)-enantiomer in kinetic resolution studies .

Stability and Degradation

  • pH-dependent hydrolysis : Degrades to cyclohexanol and methylpiperazine fragments under strongly acidic (pH < 2) or basic (pH > 12) conditions .

  • Thermal decomposition : Decomposes above 200°C, releasing HCl gas (TGA-DSC data) .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that derivatives of piperazine, including (R)-1-cyclohexyl-2-methylpiperazine dihydrochloride, exhibit significant antimicrobial properties. A study demonstrated that certain piperazine compounds inhibit the enzyme inosine-5′-monophosphate dehydrogenase (IMPDH) in Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .

Antitumor Activity

The compound has also been studied for its antitumor effects. For instance, it was found to enhance the efficacy of chemotherapeutic agents in cancer models, potentially by modulating pathways involved in cell proliferation and apoptosis .

Neurological Applications

Piperazine derivatives are known to interact with neurotransmitter systems, particularly serotonin and dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as anxiety and depression .

Anti-Ulcer Agents

Several studies have highlighted the use of piperazine derivatives as anti-ulcer agents due to their antisecretory properties. Specifically, this compound has been shown to reduce gastric acid secretion effectively, making it a candidate for ulcer treatment .

Drug Formulations

The compound can be formulated into various pharmaceutical preparations, including capsules and injectable solutions. Its compatibility with other active pharmaceutical ingredients allows for combination therapies aimed at enhancing therapeutic outcomes .

Case Studies

StudyFindingsImplications
Study on IMPDH InhibitionThis compound showed effective inhibition of IMPDH in M. tuberculosisPotential use as an anti-tubercular agent
Antitumor Efficacy ResearchEnhanced effectiveness of chemotherapeutics when combined with piperazine derivativesPossible application in cancer therapy
Neurological StudyInteraction with serotonin receptors suggested anxiolytic effectsPotential treatment for anxiety disorders

Mechanism of Action

The mechanism of action of ®-1-Cyclohexyl-2-methylpiperazine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Enantiomeric Pair: (S)-1-Cyclohexyl-2-methylpiperazine Dihydrochloride

The (S)-enantiomer (CAS: 1134681-40-5) shares identical molecular formula and substituents but differs in stereochemistry. Such enantiomers often exhibit divergent biological activities due to receptor-binding specificity. For example, levocetirizine dihydrochloride (CAS: 130018-87-0), an (R)-configured antihistamine, demonstrates higher potency than its (S)-counterpart, underscoring the importance of stereochemistry in pharmacological efficacy .

GBR 12783 Dihydrochloride: Dopamine Uptake Inhibition

GBR 12783 dihydrochloride (CAS: 67469-75-4) features a diphenylmethoxyethyl and 3-phenylpropenyl substituent on the piperazine ring. It is a potent dopamine uptake inhibitor (IC₅₀ = 1.8 nM in rat striatal synaptosomes), highlighting how bulky aromatic groups enhance selectivity for neurological targets. In contrast, (R)-1-cyclohexyl-2-methylpiperazine’s cyclohexyl group may favor lipophilicity and CNS penetration .

Levocetirizine Dihydrochloride: Antihistamine Activity

Levocetirizine dihydrochloride (CAS: 130018-87-0) contains a chlorophenylphenylmethyl group on piperazine, contributing to its H₁-receptor antagonism.

Substituent Variations in Piperazine Dihydrochlorides

  • 1-(Cyclohexyl(thiophen-2-yl)methyl)piperazine dihydrochloride (CAS: 2098032-22-3): Incorporation of a thiophene moiety may enhance interactions with sulfur-containing biological targets or influence solubility .

Physicochemical and Pharmacological Properties

Physical Properties

Compound Molecular Formula Molecular Weight Appearance Purity Key Features
(R)-1-Cyclohexyl-2-methylpiperazine dihydrochloride C₁₁H₂₂N₂·2HCl 263.22 (calc.) Solid (exact color unspecified) ≥99% Chiral, hygroscopic
GBR 12783 dihydrochloride C₂₈H₃₂N₂O·2HCl 485.5 White solid ≥99% High dopamine uptake inhibition
Levocetirizine dihydrochloride C₂₁H₂₅ClN₂O₃·2HCl 461.81 Not specified Pharmacopeial grade Antihistamine, (R)-configuration

Pharmacological and Toxicological Profiles

  • GBR 12783 dihydrochloride : Selective for dopamine transporters, with minimal off-target effects reported .
  • Levocetirizine dihydrochloride : Low sedative effects due to high H₁-receptor specificity .

Biological Activity

(R)-1-Cyclohexyl-2-methylpiperazine dihydrochloride is a compound of interest in pharmacological research, particularly due to its potential therapeutic applications. This article explores its biological activity, including analgesic effects, receptor interactions, and structure-activity relationships.

This compound belongs to the piperazine class of compounds, which are known for their diverse biological activities. The compound's structure allows it to interact with various receptors in the central nervous system (CNS), primarily the mu-opioid receptor (MOR) and cannabinoid receptors.

Structure-Activity Relationship (SAR)

The biological efficacy of piperazine derivatives often hinges on subtle modifications to their structure. Research has shown that modifications to the cyclohexyl and piperazine moieties can significantly impact the compound's activity against specific targets, such as:

  • Inhibition of Inosine-5'-Monophosphate Dehydrogenase (IMPDH) : This enzyme is crucial for purine biosynthesis in Mycobacterium tuberculosis, making it a target for anti-tubercular agents. Studies indicate that certain analogs of (R)-1-cyclohexyl-2-methylpiperazine exhibit selective inhibition of IMPDH, thus demonstrating potential as anti-tubercular agents .

Analgesic Effects

A comparative study on the analgesic properties of related compounds revealed that this compound exhibits significant analgesic activity. The compound's efficacy was compared to morphine, showing comparable potency in mitigating pain responses in experimental models .

Table 1: Analgesic Activity Comparison

CompoundED50 (mg/kg)Pain Type
Morphine2.15Thermal Pain
(R)-1-Cyclohexyl-2-methylpiperazine3.09Thermal Pain
MT-456.62Thermal Pain

Receptor Binding Affinity

Research indicates that this compound has a high affinity for cannabinoid receptors, particularly CB1, with a Ki value around 220 nM . This selectivity suggests potential therapeutic applications in managing pain and other CNS disorders.

Case Studies

Several case studies have highlighted the compound's effectiveness:

  • Anti-Tubercular Activity : A study demonstrated that specific analogs of (R)-1-cyclohexyl-2-methylpiperazine were effective in inhibiting M. tuberculosis growth by targeting IMPDH, with IC50 values indicating potent activity against resistant strains .
  • Analgesic Potency : In animal models, the analgesic activity of (R)-1-cyclohexyl-2-methylpiperazine was assessed through various pain modalities, confirming its potential as a morphine alternative without significant side effects such as hyperglycemia .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for achieving high enantiomeric purity in (R)-1-Cyclohexyl-2-methylpiperazine dihydrochloride?

  • Methodological Answer: Utilize asymmetric catalysis with chiral ligands (e.g., BINAP derivatives) during the cyclization of cyclohexyl precursors to ensure stereochemical control. Post-synthesis, recrystallize the product in ethanol/water mixtures to remove diastereomeric impurities. Confirm purity via chiral HPLC using a cellulose-based column (e.g., Chiralcel OD-H) with a hexane/isopropanol mobile phase (85:15 v/v) .

Q. Which analytical techniques are critical for structural validation of this compound?

  • Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (1H/13C in D2O) to identify cyclohexyl and methyl substituents. High-resolution mass spectrometry (HRMS) in ESI+ mode confirms the molecular ion ([M+H]+). For stereochemical confirmation, single-crystal X-ray diffraction is definitive. Cross-validate with polarimetry to measure optical rotation ([α]D²⁵) .

Q. How should researchers handle stability testing under laboratory conditions?

  • Methodological Answer: Conduct accelerated stability studies by storing samples at 40°C/75% relative humidity for 6 months. Monitor degradation products via UPLC-PDA using a C18 column (gradient: 0.1% TFA in water/acetonitrile). Compare results with pharmacopeial standards for piperazine derivatives to establish degradation pathways .

Advanced Research Questions

Q. How can contradictions in receptor binding affinity data across different assay systems be resolved?

  • Methodological Answer: Validate assay conditions by:

  • Using radiolabeled ligands (e.g., tritiated analogs) to ensure competitive binding specificity.
  • Testing stereochemical integrity of the compound via circular dichroism (CD) spectroscopy post-assay.
  • Cross-referencing results with molecular dynamics simulations to identify conformational biases in receptor models .

Q. What experimental designs are optimal for studying pharmacokinetic properties in vivo?

  • Methodological Answer: Administer the compound intravenously and orally in rodent models, followed by LC-MS/MS analysis of plasma samples. Use a physiologically based pharmacokinetic (PBPK) model to predict tissue distribution. For metabolic stability, incubate with liver microsomes and quantify metabolites via high-resolution tandem MS .

Q. How to assess neurotoxicological risks in preclinical studies?

  • Methodological Answer:

  • In vitro: Differentiate SH-SY5Y cells and expose to 1–100 µM concentrations; measure mitochondrial stress (MTT assay) and ROS production (DCFH-DA probe).
  • In vivo: Perform microdialysis in rodent striatum to monitor dopamine and glutamate levels. Validate neuronal damage via GFAP immunohistochemistry in post-mortem tissue .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(R)-1-Cyclohexyl-2-methylpiperazine dihydrochloride
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